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molecular formula C11H10N2O4S B8435458 N-(4-nitrobenzylmercapto)succinimide

N-(4-nitrobenzylmercapto)succinimide

Cat. No. B8435458
M. Wt: 266.28 g/mol
InChI Key: RVTDJNSSWAWZDQ-UHFFFAOYSA-N
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Patent
US05708161

Procedure details

Lead (II) acetate trihydrate (0.759 g, 2.0 mmol) and 4-nitrobenzyl mercaptan (0.745 g, 4.4 mmol) were stirred together in methanol (24 cm3) solution at room temperature. After 1 h, the products were filtered and the residue was washed with a small volume of cold methanol. The residue was dried in vacuo over calcium chloride and then suspended in dry acetonitrile (20 cm3). Following the evaporation of the solvent under reduced pressure, the residue was suspended in dry benzene (20 cm3) and the solvent was again evaporated under reduced pressure. Finally, the residue was re-suspended in dry benzene (64 cm3) and N-bromosuccinimide (0.783 g, 4.4 mmol) was added in three portions over a period of 45 min to the stirred suspension at room temperature. The reactants were then heated at 50° C., under an atmosphere of argon, for 14 h. The cooled products were filtered and the filtrate was evaporated under reduced pressure to give a solid. The latter material was crystallized from ethyl acetate--hexane to give N-(4-nitrobenzylmercapto)succinimide 18 (0.76 g, 65%) (Found: C, 49.85; H, 3.8; N, 10.4. C11H10N2O4S requires: C, 49.6; H, 3.8; N, 10.5%), m.p. 146°-148° C.; δH [CDCl3 ] 2.73 (4 H, s), 4.18 (2 H, s), 7.50 (2 H, m), 8.17 (2 H, m); δC [CDCl3 ] 28.4, 40.5, 123.8, 130.3, 141.9, 147.5, 176.2.
Quantity
0.759 g
Type
reactant
Reaction Step One
Quantity
0.745 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0.783 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.O.C([O-])(=O)C.[Pb+2].C([O-])(=O)C.[N+:13]([C:16]1[CH:23]=[CH:22][C:19]([CH2:20][SH:21])=[CH:18][CH:17]=1)([O-:15])=[O:14].Br[N:25]1[C:29](=[O:30])[CH2:28][CH2:27][C:26]1=[O:31]>CO>[N+:13]([C:16]1[CH:23]=[CH:22][C:19]([CH2:20][S:21][N:25]2[C:29](=[O:30])[CH2:28][CH2:27][C:26]2=[O:31])=[CH:18][CH:17]=1)([O-:15])=[O:14] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.759 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
Name
Quantity
0.745 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CS)C=C1
Name
Quantity
24 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.783 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the products were filtered
WASH
Type
WASH
Details
the residue was washed with a small volume of cold methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The residue was dried in vacuo over calcium chloride
CUSTOM
Type
CUSTOM
Details
the evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solvent was again evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The cooled products were filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The latter material was crystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CSN2C(CCC2=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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